ALGAL LYOPHILIZED CELLS (U-13C+)

Isotope enrichment 13C labeling efficiency GC-MS validation

ALGAL LYOPHILIZED CELLS (U-13C+) are a stable isotope-labeled reference material consisting of lyophilized microalgal biomass (typically Spirulina platensis) in which all carbon atoms are uniformly replaced with the carbon-13 isotope at enrichment levels of ≥98 atom% 13C. This product is manufactured by Cambridge Isotope Laboratories (catalog CLM-2065-PK) and serves as a ready-to-use source of fully 13C-labeled cellular metabolites, including amino acids, carbohydrates, lipids, nucleic acids, and central carbon intermediates.

Molecular Formula
Molecular Weight NA
Cat. No. B1580324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALGAL LYOPHILIZED CELLS (U-13C+)
Molecular WeightNA
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALGAL LYOPHILIZED CELLS (U-13C+): A Uniformly 13C-Labeled Whole-Cell Biomass Standard for Quantitative Metabolomics and Metabolic Flux Analysis


ALGAL LYOPHILIZED CELLS (U-13C+) are a stable isotope-labeled reference material consisting of lyophilized microalgal biomass (typically Spirulina platensis) in which all carbon atoms are uniformly replaced with the carbon-13 isotope at enrichment levels of ≥98 atom% 13C . This product is manufactured by Cambridge Isotope Laboratories (catalog CLM-2065-PK) and serves as a ready-to-use source of fully 13C-labeled cellular metabolites, including amino acids, carbohydrates, lipids, nucleic acids, and central carbon intermediates [1]. Unlike chemically synthesized single-compound isotope standards, this whole-cell biomass provides a complex mixture of hundreds of uniformly labeled metabolites in biologically relevant ratios, enabling its use as a universal internal standard cocktail for isotope dilution mass spectrometry (IDMS) and as a tracer for metabolic flux analysis (13C-MFA) [2].

Why Generic 13C-Labeled Compounds Cannot Substitute for ALGAL LYOPHILIZED CELLS (U-13C+) in Quantitative Multi-Metabolite Workflows


Generic alternatives such as single-compound 13C-labeled standards (e.g., U-13C-glucose, U-13C-glutamine, or chemically synthesized amino acid mixtures) fail to substitute for U-13C algal lyophilized cells because they lack both the breadth and the biological stoichiometry of metabolites required for comprehensive absolute quantification [1]. While single-compound standards enable targeted quantification of only one or a few analytes per experiment, U-13C algal biomass provides a single-source internal standard cocktail containing 52–74 simultaneously quantifiable metabolites spanning amino acids, carboxylic acids, sugar phosphates, purines, and pyrimidines [2]. Critically, the metabolites in this biomass are present in ratios determined by actual cellular metabolism rather than arbitrary formulation, which minimizes matrix effects and ion suppression artifacts during LC-MS or GC-MS analysis [3]. Furthermore, chemically synthesized standards are often cost-prohibitive when purchased individually for dozens of metabolites, whereas algal biomass offers a single-acquisition, multi-analyte solution with demonstrated analytical precision (RSD ≤20% for all metabolites) across a broad panel [2].

Quantitative Differentiation Evidence for ALGAL LYOPHILIZED CELLS (U-13C+) Versus Alternative 13C-Labeled Standards


Isotopic Enrichment: ≥98 atom% 13C Uniform Labeling Across All Carbon Positions

ALGAL LYOPHILIZED CELLS (U-13C+) are certified at ≥98 atom% 13C uniform isotopic enrichment , verified by GC-MS analysis of extracted fatty acids showing that >96% of the carbon present in these fatty acids is 13C [1]. This level of uniform labeling exceeds the typical enrichment of partially labeled biomass produced from single-substrate feeding strategies (e.g., U-13C-glucose supplementation alone, which yields incomplete labeling of metabolites derived from unlabeled CO2 fixation or anaplerotic pathways) [2]. The 98%+ enrichment specification ensures that isotope dilution calculations achieve high accuracy without requiring correction factors for residual 12C, a limitation encountered with lower-enrichment biomass alternatives (e.g., 80-90% labeling) that introduce systematic quantification bias [1].

Isotope enrichment 13C labeling efficiency GC-MS validation

Multi-Metabolite Quantification Coverage: 52–74 Analytes from a Single Biomass Source

Using LC-IDMS with U-13C spirulina extract as a universal internal standard cocktail, Schatschneider et al. successfully quantified 52 intracellular metabolites across five compound classes (amino acids, carboxylic acids, sugar phosphates, purines, and pyrimidines) in Clostridium autoethanogenum [1]. The method achieved limits of quantification ≤1 μM with R² ≥0.99 for 74 calibration curves [1]. In contrast, workflows relying on chemically synthesized single-compound standards (e.g., U-13C-pyruvate or U-13C-glucose) typically enable quantification of fewer than 10 analytes per experiment unless costly individual standards are purchased separately . Vielhauer et al. further demonstrated that commercially available 13C-labeled algal cells serve as a convenient single-source material for generating isotope-labeled internal standards covering central carbon metabolism, amino acid pools, and TCA cycle intermediates simultaneously [2].

Metabolomics Isotope dilution mass spectrometry Internal standard

Analytical Precision and Accuracy: RSD ≤20% Across All Metabolites, RSD ≤15% for 66% of Metabolites

In a comprehensive validation study using U-13C spirulina extract as the internal standard cocktail for LC-IDMS, Schatschneider et al. reported precision and accuracy within relative standard deviations (RSDs) of 15% for 49 out of 74 metabolites (66% of the panel) and within RSDs of 20% for all metabolites measured [1]. This level of precision meets or exceeds the acceptance criteria typically applied in targeted metabolomics (RSD ≤20-25%) [2]. For comparison, methods employing chemically synthesized single-compound standards individually may achieve similar precision per analyte but require significantly more labor and cost to achieve equivalent panel coverage [3]. The use of biomass-derived internal standards has been shown to reduce inter-method variability, with 92% of molecules showing RSDs ≤30% across different analytical platforms over a five-month stability period [4].

Quantitative metabolomics Isotope dilution Method validation

In Vivo Metabolic Tracing: Whole-Organism 13C Incorporation Enables Tissue-Specific Flux Analysis

Uniformly 13C-labeled algal protein derived from Spirulina platensis biomass was fed to laying hens for 27 days, enabling tissue-specific tracking of amino acid metabolic fate via GC-MS analysis of egg white, egg yolk, and various tissue proteins [1]. The study cleanly distinguished essential from non-essential amino acids based on their preservation or degradation patterns of the intact 13C carbon skeleton, revealing that proline accretion was derived entirely from dietary intake [1]. In contrast, in vivo studies using chemically synthesized single-compound tracers (e.g., U-13C-lysine or U-13C-leucine) provide information only on the fate of that specific amino acid and fail to capture whole-protein metabolic partitioning across all amino acids simultaneously [2]. Whole-biomass labeling offers a systems-level view of nutrient utilization that single-compound tracers cannot achieve without conducting multiple separate experiments [3].

In vivo metabolic tracing Amino acid essentiality Stable isotope labeling

Carbon Assimilation Efficiency: 89.2% of 13CO2 Converted to Biomass with Scalable Bioreactor Production

In a process engineering study for commercial-scale production of 13C-labeled microalgal biomass, Acién Fernández et al. demonstrated that 89.2% of injected 13CO2 is assimilated into the final biomass, with only 6.9% remaining in the culture supernatant [1]. This high carbon utilization efficiency supports cost-effective manufacturing at scale, with the engineered photobioreactor system stably operating for 3 months and producing over 160 g of 13C-labeled biomass [1]. For comparison, chemical synthesis of 13C-labeled compounds typically achieves lower overall atom economy due to multi-step synthetic routes and purification losses, with yields for complex molecules often below 50% from starting 13C precursors [2]. The metabolic incorporation route via algal photosynthesis bypasses these synthetic inefficiencies, directly converting 13CO2 into a complex mixture of labeled metabolites in a single bioprocess [3].

13C biomass production Isotope economics Process efficiency

Workflow Efficiency: Single-Source Internal Standard Cocktail Eliminates Individual Standard Procurement and Validation

Vielhauer et al. demonstrated that commercially available U-13C-labeled algal cells can be used as a convenient single-source material for generating isotope-labeled internal standards covering the central carbon metabolic network, enabling absolute quantification of intra- and extracellular metabolites via GC-IDMS without the need for multiple individually purchased standards [1]. The study highlighted that access to stable isotope-labeled internal standards is otherwise 'quite laborious and very expensive' when individual compounds must be sourced [1]. In a direct methodological advancement, Schatschneider et al. further validated this approach using LC-IDMS with U-13C spirulina extract, quantifying 52 metabolites with RSD ≤20% across all analytes [2]. Alternative workflows using 13C-labeled E. coli biomass as internal standard have also been reported, but require in-house microbial culture and labeling, adding weeks of preparation time and QC validation compared to off-the-shelf lyophilized algal cells [3].

Isotope dilution mass spectrometry Internal standard preparation Metabolomics workflow

Optimal Procurement and Application Scenarios for ALGAL LYOPHILIZED CELLS (U-13C+)


Absolute Quantification of Central Carbon Metabolites via LC-IDMS or GC-IDMS

Use U-13C algal lyophilized cell extract as a universal internal standard cocktail for isotope dilution mass spectrometry (IDMS) workflows targeting amino acids, carboxylic acids, sugar phosphates, purines, and pyrimidines. This single-source standard enables absolute quantification of 52-74 intracellular metabolites with RSD ≤20% across the full panel and LOQ ≤1 μM [1]. The approach has been validated for microbial metabolomics in Clostridium autoethanogenum and is directly transferable to other bacterial, yeast, or mammalian cell systems [1][2].

Metabolic Flux Analysis (13C-MFA) Using Uniformly Labeled Tracer Input

Employ U-13C algal lyophilized cells as a uniformly labeled tracer substrate for 13C metabolic flux analysis (13C-MFA). The ≥98 atom% 13C uniform labeling ensures that all carbon positions contribute to mass isotopomer distributions, enabling accurate flux estimation through central carbon metabolism, amino acid biosynthesis, and TCA cycle pathways [3]. This product is particularly suited for flux studies in systems where 13CO2-based labeling is impractical or where a complex organic 13C source is required [4].

In Vivo Nutritional and Metabolic Tracing Studies in Whole Organisms

Incorporate U-13C algal protein derived from lyophilized biomass into animal diets to conduct systems-level in vivo metabolic tracing. This approach enables simultaneous tracking of all dietary amino acids through tissue-specific protein synthesis and catabolic pathways, providing a comprehensive view of amino acid essentiality, conditionally essential amino acid metabolism, and whole-body protein turnover in a single experiment [5]. The method has been demonstrated in laying hens and is applicable to rodent models, livestock nutrition research, and human metabolic studies using intrinsically labeled food proteins [5].

Preparation of 13C-Labeled Sub-Fractions (Amino Acids, Lipids, Nucleic Acids) for Targeted Assays

Use U-13C algal lyophilized cells as a starting material to prepare specific 13C-labeled sub-fractions—including amino acid mixtures, fatty acid extracts, carbohydrate pools, and hydrolyzed nucleotides—for targeted analytical applications . For example, partial acid hydrolysis of U-13C spirulina whole cells yields U-13C pyrimidine nucleobase/nucleoside standards suitable for nucleotide metabolism studies . This eliminates the need to purchase multiple individual 13C-labeled building blocks, consolidating procurement into a single versatile biomass product .

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